{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride
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Overview
Description
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClF2O2S and a molecular weight of 230.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Scientific Research Applications
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride can be compared with other similar compounds such as:
Bicyclo[3.1.0]hexane-3-methanesulfonyl chloride: This compound lacks the fluorine atoms present in this compound, which can affect its reactivity and applications.
6,6-Difluorobicyclo[3.1.0]hexane: This compound does not have the methanesulfonyl chloride group, making it less reactive in certain types of chemical reactions.
The presence of fluorine atoms and the methanesulfonyl chloride group in this compound makes it unique and valuable for specific synthetic applications.
Properties
IUPAC Name |
(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJPYWVTDOZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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